molecular formula C12H12N2O B1525414 N-(1-cyanocyclobutyl)benzamide CAS No. 1306604-17-0

N-(1-cyanocyclobutyl)benzamide

Cat. No.: B1525414
CAS No.: 1306604-17-0
M. Wt: 200.24 g/mol
InChI Key: LLAQLGZLXTVCPA-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)benzamide is a chemical compound with the CAS Number: 1306604-17-0 . It has a molecular weight of 200.24 and is typically in powder form .


Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the electrochemical synthesis of benzoin from the corresponding aromatic aldehyde, followed by the transformation of benzoin into the corresponding amide .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C12H12N2O/c13-9-12(7-4-8-12)14-11(15)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2,(H,14,15) . This code provides a standardized way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 200.24 . It is typically stored at room temperature .

Scientific Research Applications

Green Chemistry in Drug Synthesis

A study by Ott et al. (2016) focuses on the life cycle assessment of multi-step rufinamide synthesis, highlighting advancements in green chemistry metrics and holistic life cycle assessment (LCA) for the production process of pharmaceuticals. Rufinamide, an antiepileptic drug, is synthesized using a continuous solvent- and catalyst-free flow process, emphasizing the importance of green chemistry in pharmaceutical manufacturing. The study explores the optimization of intermediates and the environmental impact of the process chain, illustrating the significance of sustainable practices in drug synthesis (Ott, Borukhova, & Hessel, 2016).

Advancements in Organic Synthesis

Research on 1,4-Benzodiazepine N-nitrosoamidines by Fustero et al. (2006) demonstrates the utility of benzamide derivatives in synthesizing tricyclic benzodiazepines, which are significant in medicinal chemistry. This work showcases the role of benzamide derivatives in facilitating the synthesis of complex organic molecules, offering alternative routes to pharmaceuticals like alprazolam and triazolam (Fustero, González, & del Pozo, 2006).

Catalysis and Heterocyclic Compound Synthesis

Antczak and Ready (2012) explore the ortho-metalation of benzamides, leading to the formation of isoquinolones and aza-isocoumarins in a one-pot operation. This study highlights the use of benzamides in catalytic processes to achieve complex heterocyclic compounds, emphasizing the role of benzamides in innovative synthetic methodologies (Antczak & Ready, 2012).

Novel Reaction Mechanisms and Synthesis Pathways

Song et al. (2010) developed a methodology for the synthesis of isoquinolones from benzamides and alkynes via oxidative ortho C-H activation. This research illustrates the innovative use of catalysis in the synthesis of polycyclic amides, expanding the toolkit for synthesizing nitrogen-containing heterocycles (Song, Chen, Pan, Crabtree, & Li, 2010).

Material Science and Corrosion Inhibition

Elbakri et al. (2013) investigate the inhibitory effects of benzamide derivatives on mild steel corrosion in hydrochloric acid solution. This study provides insights into the application of benzamides in materials science, specifically in corrosion inhibition, by analyzing the interaction between benzamide derivatives and metal surfaces (Elbakri, Touir, Ebn Touhami, Zarrouk, Aouine, Sfaira, Bouachrine, Alami, & El Hallaoui, 2013).

Safety and Hazards

N-(1-cyanocyclobutyl)benzamide is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation .

Properties

IUPAC Name

N-(1-cyanocyclobutyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-9-12(7-4-8-12)14-11(15)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAQLGZLXTVCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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